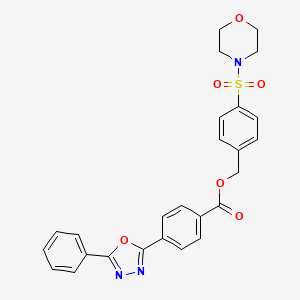
2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide
説明
2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide, also known as DIPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. As a result, DIPPA has been investigated for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
作用機序
2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to have a range of biochemical and physiological effects, particularly in the brain. For example, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and anxiolytic effects. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has also been shown to increase levels of other neurotransmitters such as dopamine and serotonin, which can have a range of effects on mood and behavior.
実験室実験の利点と制限
One of the main advantages of using 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide in lab experiments is its selectivity for FAAH, which allows for more precise manipulation of endocannabinoid levels in the brain. However, one limitation of using 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide is its relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide and its applications in scientific research. One area of interest is the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide in various diseases, such as pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have greater efficacy in lab experiments and potential therapeutic applications. Finally, further research is needed to better understand the physiological and biochemical effects of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide, particularly in the brain, and how these effects may vary depending on dosage and administration method.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As a selective inhibitor of FAAH, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to increase levels of endocannabinoids in the brain, which can have a range of effects on various physiological processes. For example, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylpropanamide has been shown to have analgesic effects in animal models of pain, and has also been investigated for its potential anti-inflammatory and anxiolytic properties.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-4-6-12(10(9)2)19-11(3)14(17)15-13-7-8-18-16-13/h4-8,11H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMWCDQWHSLLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4772838.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772842.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4772854.png)
![7-(2-naphthyl)-2-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4772859.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4772860.png)



![[5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4772907.png)
![(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4772918.png)


![4-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B4772934.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4772942.png)